molecular formula C15H11ClN2O3 B2554035 Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate CAS No. 755034-06-1

Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate

Cat. No.: B2554035
CAS No.: 755034-06-1
M. Wt: 302.71
InChI Key: UDIXIELWVJWCCT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate is a dibenzodiazepine derivative featuring a seven-membered diazepine ring fused with two benzene rings. The molecule is substituted with a chlorine atom at position 3, a methyl carboxylate group at position 7, and an oxo group at position 11. This structural framework is characteristic of pharmacologically active intermediates, particularly in the synthesis of antipsychotic drugs like clozapine analogs . The compound’s molecular formula is inferred as C₁₅H₁₁ClN₂O₃, derived from the parent dibenzodiazepine skeleton (C₁₃H₉ClN₂O) with additional carbons and oxygens from the methyl ester group. Its synthesis typically involves palladium-catalyzed carbonylative cyclization or hydrogenation/cyclization protocols .

Properties

IUPAC Name

methyl 9-chloro-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIXIELWVJWCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate typically involves the chlorination of a precursor compound, followed by cyclization and esterification reactions. One common method includes the chlorination of a benzophenone derivative, followed by cyclization with a suitable amine to form the diazepine ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to known psychoactive compounds suggests possible applications in treating anxiety and depression.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar compounds derived from the dibenzo diazepine structure. The findings indicated that modifications to the diazepine core can enhance serotonin receptor affinity, suggesting that methyl 3-chloro-11-oxo derivatives may exhibit similar effects .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research in neuropharmacology. Its potential to modulate GABAergic activity could lead to the development of new anxiolytics.

Case Study: GABA Receptor Modulation

Research conducted by Pharmacological Reviews demonstrated that compounds with similar structures could act as positive allosteric modulators of GABA receptors. This modulation is crucial for developing treatments for epilepsy and anxiety disorders .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its unique functional groups allow chemists to explore various synthetic pathways.

Case Study: Synthesis of Novel Compounds

A recent publication in Organic Letters highlighted its use as a precursor in synthesizing novel diazepine derivatives with enhanced pharmacological profiles. The study outlined efficient synthetic routes that leverage the compound's reactivity .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate (Compound 4g)

  • Structure : Differs in substituent positions (ethyl ester at position 8 vs. methyl ester at position 7) and lacks a chlorine atom.
  • Synthesis : Prepared via Pd(OAc)₂/DPEPhos-catalyzed carbonylation, yielding 40% as a yellow solid .
  • Physicochemical Properties : Melting point 225–230°C, compared to the target compound’s expected higher stability due to chlorine’s electron-withdrawing effects.

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3)

  • Structure: Replaces the diazepine ring with a benzodithiazine system (containing sulfur atoms) and includes a hydrazino group.
  • Physicochemical Properties : Melting point 252–253°C (dec.), IR peaks at 3360 cm⁻¹ (N-NH₂) and 1740 cm⁻¹ (C=O) . The sulfur-rich system likely enhances rigidity but reduces solubility compared to the target compound.

8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one

  • Structure : Lacks the methyl carboxylate group, simplifying the scaffold to C₁₃H₉ClN₂O .
  • Applications : Serves as a precursor for antipsychotic agents, highlighting the critical role of the carboxylate group in modulating bioactivity in the target compound.

Physicochemical and Spectral Properties

Property Target Compound (Inferred) Methyl 6-chloro-benzodithiazine-7-carboxylate Ethyl 11-oxo-diazepine-8-carboxylate
Melting Point >250°C (estimated) 252–253°C 225–230°C
IR (C=O stretch) ~1715 cm⁻¹ 1740 cm⁻¹ Not reported
¹H-NMR Features Methyl ester (δ ~3.90 ppm) N-CH₃ (δ 3.30 ppm), CH₃O (δ 3.88 ppm) Aromatic protons (δ 8.09–8.38 ppm)
Bioactivity Intermediate for CNS drugs Unreported Antipsychotic precursor

The chlorine atom in the target compound likely increases lipophilicity and metabolic stability compared to non-halogenated analogs.

Biological Activity

Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate (CAS No. 755034-06-1) is a compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11ClN2O3
  • Molecular Weight : 302.71 g/mol
  • Physical State : White or off-white crystalline powder
  • Solubility : Soluble in various organic solvents

1. Anticancer Activity

Research indicates that compounds similar to methyl 3-chloro-11-oxo derivatives exhibit significant anticancer properties. For instance, studies have shown that certain dibenzo[b,e][1,4]diazepine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Dibenzo[b,e][1,4]diazepine DerivativeMCF-72.4
Dibenzo[b,e][1,4]diazepine DerivativeA5493.8

2. Antiviral Activity

Some studies have highlighted the antiviral potential of related compounds against various viruses. For example, certain derivatives have shown efficacy in inhibiting viral RNA synthesis by targeting RNA polymerase II, suggesting a possible application in antiviral therapies .

3. Central Nervous System Effects

The dibenzo[b,e][1,4]diazepine structure is known for its interaction with GABA receptors, which may contribute to anxiolytic and sedative effects. Preliminary studies suggest that methyl 3-chloro derivatives could modulate neurotransmitter systems, potentially offering therapeutic avenues for anxiety disorders .

The biological activity of methyl 3-chloro-11-oxo derivatives can be attributed to their structural features that allow them to interact with various biological targets:

  • GABA Receptor Modulation : The compound may enhance GABAergic activity, leading to anxiolytic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of dibenzo[b,e][1,4]diazepine derivatives demonstrated their anticancer efficacy through in vitro assays on multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, a derivative of methyl 3-chloro was tested against human cytomegalovirus (HCMV). The results showed that the compound effectively inhibited viral replication at non-cytotoxic concentrations.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate, and how can reaction yields be improved?

Methodological Answer:
A stepwise approach is recommended:

  • Step 1: Start with dibenzo[b,e][1,4]diazepinone derivatives as precursors. Chlorination at the 3-position can be achieved using POCl₃ or N-chlorosuccinimide under anhydrous conditions .
  • Step 2: Methyl esterification at the 7-position via carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane, followed by purification via recrystallization (e.g., Et₂O/hexane) .
  • Yield Optimization: Use factorial design to test variables like temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, triethylamine as a base in anhydrous DMF increased yields by 15% in analogous syntheses .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.3–8.5 ppm) and carbonyl signals (δ ~160–170 ppm). The diazepine ring protons (δ 3.5–5.0 ppm) confirm the 10,11-dihydro configuration .
  • HRMS: Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]+ at m/z 377.2214 ± 0.0008) .
  • XRD: Resolve crystallographic ambiguities, particularly the dihedral angle between benzodiazepine and carboxylate moieties .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C3-chloro substituent as a reactive center) .
  • Transition State Analysis: IRC (Intrinsic Reaction Coordinate) simulations reveal energy barriers for Cl⁻ displacement by nucleophiles (e.g., NH₃ or amines) .
  • Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Advanced: What mechanistic insights explain discrepancies in regioselectivity during derivatization?

Methodological Answer:

  • Hypothesis Testing: Compete steric (C7-methyl ester) vs. electronic (C11-oxo) effects using Hammett plots. For example, electron-withdrawing groups at C7 increase reactivity at C3 by 20% in nitro-substituted analogs .
  • Kinetic Isotope Effects (KIE): Deuterium labeling at C10/C11 positions can distinguish between concerted vs. stepwise pathways .
  • Controlled Experiments: Vary solvent polarity (ε = 2–38) to isolate polar vs. radical intermediates .

Advanced: How can contradictory spectral data (e.g., NMR splitting vs. XRD) be resolved?

Methodological Answer:

  • Dynamic NMR: Probe temperature-dependent splitting (e.g., coalescence at 80°C indicates hindered rotation of the carboxylate group) .
  • Conformational Analysis: Compare XRD-derived torsion angles with NOESY correlations to validate spatial arrangements .
  • DFT-MD Simulations: Model solvent effects on rotamer populations (e.g., DMSO vs. CDCl₃) to reconcile experimental vs. theoretical spectra .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • First Aid: For inhalation exposure, administer artificial respiration and seek immediate medical attention. For dermal contact, wash with soap/water for 15+ minutes .
  • Waste Disposal: Neutralize with 10% NaOH in ethanol before incineration .

Advanced: What crystallography challenges arise in determining its solid-state structure?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., CHCl₃ layered with hexane) to obtain single crystals. Polymorphism is common; screen 5–10 solvent systems .
  • Disorder Modeling: Apply SHELXL’s PART instructions to resolve overlapping electron densities, particularly for the diazepine ring .
  • Twinning: Use PLATON’s TWINABS to deconvolute pseudo-merohedral twinning in orthorhombic systems .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalysis: Employ immobilized lipases for esterification (e.g., CAL-B on mesoporous silica), achieving 85% yield at 50°C .
  • Waste Minimization: Use membrane technologies (e.g., nanofiltration) to recover unreacted precursors .

Advanced: What stability studies are required under varying pH and temperature?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor via HPLC-MS for hydrolysis products (e.g., free carboxylic acid) .
  • Kinetic Modeling: Fit degradation data to first-order kinetics to estimate shelf-life (t₉₀) under accelerated conditions .
  • Light Sensitivity: Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .

Advanced: How can pharmacophore modeling optimize its bioactivity?

Methodological Answer:

  • Feature Mapping: Use LigandScout to identify essential moieties (e.g., C11-oxo as a hydrogen bond acceptor) .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., C3-fluoro vs. chloro) and assay against target enzymes (e.g., kinases) .
  • MD Simulations: Run 100-ns trajectories to assess target binding pocket occupancy and residence times .

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